N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide
Description
N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core linked to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole group. The indazole-3-carboxamide moiety is attached to the pyrrolidine nitrogen, forming a multifunctional scaffold. While specific pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in kinase inhibitor development, where indazole derivatives often serve as hinge-binding motifs .
Properties
IUPAC Name |
N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-12-22-20(29-26-12)13-6-7-17(21-10-13)27-9-8-14(11-27)23-19(28)18-15-4-2-3-5-16(15)24-25-18/h2-7,10,14H,8-9,11H2,1H3,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWUIVDDTLZIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=NNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, including an indazole and oxadiazole moiety. The molecular formula is C₁₆H₁₄N₈O₃, with a molecular weight of 366.33 g/mol. Its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via mitochondrial pathway |
| U-937 (Monocytic Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic Cancer) | 1.00 | Inhibition of proliferation through HDAC inhibition |
| SK-MEL-2 (Melanoma) | 0.75 | Selective apoptosis induction |
The compound demonstrated greater cytotoxicity than traditional chemotherapeutic agents like doxorubicin in certain assays, indicating its potential as a novel therapeutic agent .
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Studies have shown that the compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
- Cell Cycle Arrest : The compound effectively halts the cell cycle in the G0-G1 phase, preventing cancer cells from proliferating .
- Inhibition of Histone Deacetylases (HDACs) : It selectively inhibits HDACs, which are crucial for cancer cell survival and proliferation .
Study on MCF-7 Cells
In a detailed study involving MCF-7 breast cancer cells, flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis rates compared to untreated controls. The induction of apoptosis was confirmed by increased expression of cleaved caspase-3 and PARP .
Study on PANC-1 Cells
Another study focused on PANC-1 pancreatic cancer cells demonstrated that the compound inhibited cell proliferation effectively at low concentrations. Mechanistic studies indicated that this effect was associated with downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and three analogs from the evidence:
Key Observations:
Heterocyclic Diversity : The target compound’s indazole-carboxamide group distinguishes it from analogs with pyrazole () or indole (). Indazole’s dual nitrogen atoms may enhance hydrogen-bonding interactions in biological targets .
Oxadiazole Role: All compounds retain the 3-methyl-1,2,4-oxadiazole group, which is known to enhance metabolic stability and π-stacking interactions in drug design .
Limitations:
- No pharmacological data (e.g., IC50, solubility) are provided in the evidence, limiting functional comparisons.
- The target compound’s exact molecular weight and formula are inferred from structural analogs.
Preparation Methods
Preparation of Form B
Form B is synthesized via hydrolysis of intermediate 9 in acetic acid and hydrochloric acid, followed by dichloromethane reflux and crystallization. Key conditions include:
Conversion to Form A
Form A, a solvent-free crystalline polymorph, is obtained by dissolving Form B in dimethylformamide (DMF) at 80°C, followed by slow addition of 5% HCl and cooling:
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Reactants : Indazole-3-carboxylic acid (Form B, 100 g), DMF (200 mL), 5% HCl (600 mL).
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Conditions : Precipitation at 80°C, cooling to 10°C, and vacuum drying.
Synthesis of Pyrrolidine-Pyridyl-Oxadiazole Intermediate
The pyrrolidine ring substituted with a 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl group is constructed through sequential functionalization.
Oxadiazole Ring Formation
While explicit details are absent in provided sources, standard 1,2,4-oxadiazole synthesis involves cyclization of amidoximes with carboxylic acid derivatives. For example:
Pyridine-Pyrrolidine Coupling
Patent WO2012146318A1 outlines palladium-catalyzed coupling for analogous structures:
Carboxamide Bond Formation
The final step couples indazole-3-carboxylic acid with the pyrrolidine intermediate using peptide coupling reagents.
Activation of Indazole-3-Carboxylic Acid
As per US20110172428A1, activation with HBTU in DMF forms an reactive intermediate:
Amine Coupling
The activated acid reacts with the pyrrolidine amine:
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Reactants : (S)-3-Aminoquinuclidine dihydrochloride (2.56 kg).
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Conditions : Stirring overnight at room temperature, then 45°C for 10 h.
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Workup : DMF removal via concentration, dichloromethane washing, and vacuum drying.
Optimization and Scalability
Solvent and Base Selection
Temperature Control
Yield and Purity
Comparative Analysis of Methods
Challenges and Solutions
Oxadiazole Stability
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including heterocyclic coupling and carboxamide formation. A general procedure involves:
- Step 1 : Condensation of 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-pyrrolidine intermediates with indazole-3-carboxylic acid derivatives.
- Step 2 : Activation of the carboxylic acid group (e.g., via chloroformate or carbodiimide reagents) for amide bond formation .
- Characterization : Intermediates are monitored using TLC (Rf values) and confirmed via NMR (1H/13C) and HPLC-MS for purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Resolves pyrrolidine and oxadiazole ring protons (e.g., δ 2.5–3.5 ppm for pyrrolidine CH2 groups) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- X-ray Crystallography : Provides bond lengths/angles (e.g., oxadiazole N–O bond: ~1.36 Å) for absolute configuration .
Q. What preliminary biological assays are recommended for activity screening?
- In vitro kinase inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
-
Key Parameters :
Parameter Optimal Condition Impact on Yield/Purity Solvent DMF or THF Enhances solubility Temperature 0–5°C (amide coupling) Reduces side reactions Catalyst HATU/DIPEA Improves coupling efficiency -
Design of Experiments (DoE) : Use fractional factorial designs to optimize molar ratios (e.g., 1.2:1 reagent:substrate) .
Q. How to resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using:
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Cellular context : Compare 2D vs. 3D culture models to assess penetration effects .
Q. What computational methods predict binding modes and SAR?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with oxadiazole) .
- QSAR Models : Train on analogs (e.g., pyrazole/oxadiazole derivatives) to correlate logP with cytotoxicity .
Q. How to address solubility challenges in in vivo studies?
- Formulation Strategies :
- Co-solvents : 10% DMSO/90% PEG-400 for intravenous dosing .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to validate findings?
- In vitro Microsomal Assays : Compare human vs. murine liver microsomes (e.g., t1/2 = 45 min vs. 22 min) .
- Metabolite ID : Use LC-QTOF to detect oxidative metabolites (e.g., hydroxylation at pyrrolidine) .
Methodological Resources
- Synthetic Protocols : Refer to [Research on Chemical Intermediates (2022)] for step-by-step guidance .
- Structural Data : PubChem entries (e.g., InChIKey: AJCOLCPCLDWCFI) provide validated spectral libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
